2-Bromo-5-(bromomethyl)furan

Description

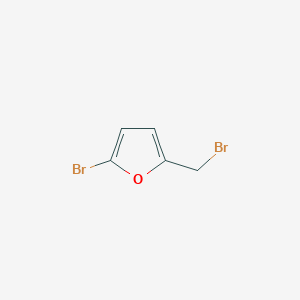

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(bromomethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2O/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVPLLFFXMZXPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iv. Applications of 2 Bromo 5 Bromomethyl Furan As a Building Block in Organic Synthesis

Precursor for Complex Heterocyclic Systems

The furan (B31954) nucleus is a core component of numerous biologically active compounds and functional materials. 2-Bromo-5-(bromomethyl)furan serves as an excellent starting material for the elaboration of more complex heterocyclic structures.

The bromine atom at the 2-position of the furan ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. While specific studies on the Suzuki-Miyaura cross-coupling of this compound are not extensively documented, the successful application of this reaction to its thiophene analog, 2-bromo-5-(bromomethyl)thiophene, strongly suggests a similar reactivity profile for the furan derivative. nih.gov

In a representative synthetic approach, 2-bromo-5-(bromomethyl)thiophene was coupled with various aryl boronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ in a 1,4-dioxane/water solvent system. nih.gov This reaction regioselectively substitutes the bromine atom on the heterocyclic ring, leaving the bromomethyl group intact for further functionalization. The reaction proceeds with moderate to excellent yields, demonstrating its utility in generating 2-aryl-5-(bromomethyl)thiophenes. nih.gov

Given the well-established utility of the Suzuki-Miyaura reaction for functionalizing brominated furans, a similar synthetic strategy is expected to be highly effective for this compound. nih.govtcichemicals.com This would provide a straightforward route to a variety of 2-aryl-5-(bromomethyl)furans, which are valuable intermediates for the synthesis of pharmaceuticals and other fine chemicals. The general scheme for this proposed reaction is depicted below:

Table 1: Representative examples of Suzuki-Miyaura cross-coupling reactions with the analogous 2-bromo-5-(bromomethyl)thiophene.

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | 3-chloro-4-fluorophenyl boronic acid | 2-(bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene | 72 |

| 2 | 4-methoxyphenyl boronic acid | 2-(bromomethyl)-5-(4-methoxyphenyl)thiophene | 76 |

| 3 | 4-methylphenyl boronic acid | 2-(bromomethyl)-5-(4-methylphenyl)thiophene | 65 |

| 4 | 4-fluorophenyl boronic acid | 2-(bromomethyl)-5-(4-fluorophenyl)thiophene | 68 |

Data extracted from studies on the thiophene analog. nih.gov

Other palladium-catalyzed cross-coupling reactions such as the Stille, Heck, and Sonogashira reactions are also anticipated to be applicable to this compound, further expanding the range of accessible substituted furan derivatives. wikipedia.orgorganic-chemistry.orgsoton.ac.uk

The dual reactivity of this compound makes it a promising candidate for the synthesis of fused-ring and spirocyclic systems containing a furan moiety. Intramolecular cyclization reactions are a powerful strategy for constructing such complex architectures.

Spirocyclic compounds containing a furan ring are also accessible. The synthesis of spiro heterocycles often involves the reaction of a bifunctional starting material with a binucleophile. In a hypothetical scenario, this compound could be functionalized to introduce a second reactive site, which could then undergo a cyclization reaction to form a spiro center. The synthesis of spirocyclic systems from various heterocyclic precursors is a well-established field, and these principles can be applied to derivatives of this compound. soton.ac.uk

The furan ring in this compound can serve as a scaffold for the construction of other heterocyclic rings. A notable example is the synthesis of isoxazoles. The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a common method for the synthesis of isoxazoles. researchgate.netupm.edu.my

A potential synthetic route could involve the conversion of the bromomethyl group of this compound into a nitrile oxide precursor, such as an aldoxime. Subsequent intramolecular cycloaddition with an alkyne, introduced at the 2-position via a Sonogashira coupling, would lead to a furan-fused isoxazole system. Alternatively, the furan derivative can be used as the dipolarophile in an intermolecular cycloaddition. While specific examples utilizing this compound are scarce, the general principles of isoxazole synthesis are well-established and offer a viable pathway for the application of this versatile building block. nih.govresearchgate.net

Role in Polymer and Material Science

Furan-based polymers and materials are of growing interest due to their potential derivation from renewable resources and their unique electronic and optical properties. This compound is a valuable precursor for the synthesis of functional monomers and advanced materials.

The reactivity of the bromomethyl group in this compound allows for its conversion into a variety of polymerizable functionalities. For instance, reaction with a suitable methacrylate or acrylate salt could yield a furan-containing monomer that can undergo free-radical or controlled radical polymerization. researchgate.net The resulting polymers would feature pendent furan rings, which could be further modified to tune the material's properties.

Furthermore, the bromine atom on the furan ring can be retained in the monomer, allowing for post-polymerization modification via cross-coupling reactions. This approach enables the synthesis of a wide range of functional polymers with tailored properties. The synthesis of polymers from furan-based monomers is an active area of research, with applications in various fields. mdpi.comharvard.edu

Conjugated oligomers and polymers containing furan rings have shown promise in the development of optoelectronic materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The furan ring is an electron-rich heterocycle that can be incorporated into conjugated systems to modulate their electronic and photophysical properties.

The 2,5-disubstituted furan motif is a key structural element in many of these materials. This compound can serve as a key building block for the synthesis of such conjugated systems. For example, the bromine atom can be used in cross-coupling reactions to extend the conjugated system, while the bromomethyl group can be used to attach the molecule to other components or to introduce solubilizing groups. The synthesis of thiophene and thiazole-based conjugated oligomers for optoelectronic applications has been reported, and similar strategies can be envisioned for furan-based materials derived from this compound. tcichemicals.com

Intermediate in Bio-based Chemical Production

This compound is a versatile furan derivative that holds potential as an intermediate in the synthesis of valuable bio-based chemicals. Its bifunctional nature, featuring two distinct carbon-bromine bonds, allows for selective and sequential transformations. This positions it as a strategic precursor for producing more complex molecules, including furan dialdehydes and intermediates for biofuels, which are key components in the development of sustainable chemical processes. The furan core is derivable from lignocellulosic biomass, making its derivatives attractive substitutes for petrochemicals.

One of the significant applications of furanic compounds is their conversion into dialdehydes, such as 2,5-diformylfuran (DFF). DFF is a crucial platform chemical, serving as a monomer for polymers and a precursor for pharmaceuticals and other fine chemicals. While the direct conversion of this compound to a dialdehyde is not extensively documented, established synthetic methodologies for analogous compounds illustrate a clear pathway.

The transformation would require the conversion of both the bromomethyl group (-CH₂Br) and the bromo group (-Br) into formyl groups (-CHO). This can be envisioned as a two-step process:

Conversion of the Bromomethyl Group: The bromomethyl group is readily converted to an aldehyde via several methods. One common method is the Sommelet reaction , which utilizes hexamine to convert benzylic halides into aldehydes. farmaciajournal.com This reaction proceeds through the formation of a quaternary ammonium salt, which is then hydrolyzed to yield the aldehyde. Another effective method is oxidation, for instance, using dimethyl sulfoxide (DMSO) in the Kornblum oxidation.

Conversion of the Ring Bromo Group: The bromo substituent on the furan ring can be converted to a formyl group through a metal-halogen exchange followed by formylation. This typically involves reacting the bromo-furan with an organolithium reagent like n-butyllithium at low temperatures to generate a lithiated furan intermediate. This intermediate can then be treated with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the second aldehyde group. A similar pathway has been described for the synthesis of 5-formyl-2-furylboronic acid from 2-formyl-5-bromofuran. google.com

The resulting product, a bromo-substituted furan dialdehyde or potentially 2,5-diformylfuran if the ring bromine is also substituted, is a highly valuable building block. The selective oxidation of biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) to DFF is a well-researched area, underscoring the industrial importance of DFF. acs.orgresearchgate.netrsc.org Catalytic systems, often employing ruthenium or vanadium, have been developed to achieve high yields of DFF from HMF, highlighting the demand for efficient synthetic routes to this dialdehyde. acs.orgresearchgate.net

Table 1: Plausible Reaction Pathways for Dialdehyde Synthesis

| Step | Functional Group Transformation | Reagents and Conditions | Intermediate/Product |

| 1 | -CH₂Br → -CHO | 1. Hexamine, CHCl₃2. H₂O, heat (Sommelet) | 2-Bromo-5-formylfuran |

| 2 | -Br → -CHO | 1. n-BuLi, THF, -78°C2. DMF | 5-Formylfuran-2-carbaldehyde (DFF) |

The development of renewable transportation fuels is a critical aspect of the bio-economy. Furan derivatives, particularly 2-methylfuran (MF) and 2,5-dimethylfuran (DMF), are considered promising biofuel candidates due to their high energy density and favorable combustion properties. nih.gov this compound can serve as a precursor to these biofuel intermediates through reactions that replace the bromine atoms with hydrogen or methyl groups.

A key reaction in this context is hydrogenolysis , which involves the cleavage of a chemical bond (in this case, C-Br) by hydrogen. This process is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or nickel, in the presence of a hydrogen source.

Synthesis of 2-Methylfuran: Selective hydrogenolysis of the bromomethyl group and the ring-bound bromine atom of this compound would lead to the formation of furan and subsequently, through further processing common in biorefineries, could be a pathway toward 2-methylfuran. The hydrogenolysis of the C-O bond in furfural (B47365) to produce 2-methylfuran is a widely studied process, indicating that catalytic systems are available for modifying substituents on the furan ring. rsc.orgmdpi.com

Synthesis of Other Biofuel Precursors: The reactivity of the bromomethyl group is analogous to that of 5-(chloromethyl)furfural (CMF) and 5-(bromomethyl)furfural (BMF), which are known intermediates for biofuel production. researchgate.net For example, BMF can be readily converted to 5-(ethoxymethyl)furfural (EMF), another potential biofuel, by reaction with ethanol. researchgate.net A similar etherification reaction with this compound could yield alkoxy derivatives, which are also of interest as fuel additives.

Table 2: Potential Biofuel Intermediates from this compound

| Target Biofuel Intermediate | Synthetic Pathway | Key Reactions |

| 2-Methylfuran | Stepwise or complete de-bromination | Catalytic Hydrogenolysis |

| 2-Bromo-5-methylfuran (B145496) | Selective hydrogenolysis of the bromomethyl group | Catalytic Hydrogenolysis |

| Alkoxymethylfurans | Substitution of the bromomethyl group | Etherification with alcohols |

The strategic conversion of this compound into these valuable compounds demonstrates its potential role in bridging biomass conversion with the production of high-value chemicals and next-generation fuels.

V. Advanced Characterization and Spectroscopic Analysis of Brominated Furan Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR are the foundational experiments for structural analysis. While specific experimental data for 2-Bromo-5-(bromomethyl)furan is not widely published, a detailed prediction of its spectral features can be made based on the analysis of similar 2,5-disubstituted furan (B31954) compounds. nih.govchemicalbook.com

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region corresponding to the furan ring protons and one signal in the aliphatic region for the bromomethyl protons.

Furan Ring Protons (H-3 and H-4): The two protons on the furan ring are in different chemical environments. The proton at the C-3 position (adjacent to the bromomethyl group) would appear as a doublet, coupled to the proton at the C-4 position. Similarly, the proton at the C-4 position (adjacent to the bromine atom) would also appear as a doublet due to coupling with the H-3 proton. Their chemical shifts are influenced by the electronegativity of the adjacent substituents.

Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are chemically equivalent and are expected to appear as a singlet, as there are no adjacent protons to cause splitting. This signal would be found in the typical region for protons on a carbon adjacent to a bromine atom.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.45-6.55 | Doublet (d) | ~3.4 |

| H-4 | ~6.30-6.40 | Doublet (d) | ~3.4 |

| -CH ₂Br | ~4.50-4.60 | Singlet (s) | N/A |

Carbon-13 (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound would display five distinct signals, one for each unique carbon atom in the molecule.

Furan Ring Carbons: Four signals would correspond to the carbons of the furan ring. Two of these are quaternary carbons (C-2 and C-5) directly bonded to the bromine and bromomethyl substituents, respectively. The other two signals (C-3 and C-4) are methine carbons, each bonded to a hydrogen atom. The chemical shifts are significantly influenced by the attached substituents.

Bromomethyl Carbon (-CH₂Br): One signal would correspond to the methylene (B1212753) carbon of the bromomethyl group. This signal would appear in the aliphatic region of the spectrum at a characteristic shift for a carbon atom bonded to bromine.

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (-Br) | ~120-125 |

| C-5 (-CH₂Br) | ~150-155 |

| C-3 | ~114-118 |

| C-4 | ~110-114 |

| -C H₂Br | ~25-30 |

To confirm the assignments made in 1D NMR and to further elucidate the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is used to identify protons that are coupled to each other. For this compound, a cross-peak would be observed between the signals of the H-3 and H-4 protons, confirming their connectivity on the furan ring. The absence of any cross-peaks involving the -CH₂Br signal would confirm it is an isolated spin system, consistent with its singlet appearance in the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). An HSQC spectrum would show a correlation cross-peak between the H-3 signal and the C-3 signal, and another between the H-4 signal and the C-4 signal. A third cross-peak would connect the -CH₂Br proton signal to the -CH₂Br carbon signal, providing definitive assignment of the protonated carbons. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Identity and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. libretexts.org

For this compound, the most distinctive feature in its mass spectrum would be the isotopic pattern caused by the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). libretexts.org

Molecular Ion Peak: Due to the two bromine atoms, the molecular ion ([M]⁺) will appear as a characteristic cluster of three peaks:

M⁺: Contains two ⁷⁹Br isotopes.

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope.

[M+4]⁺: Contains two ⁸¹Br isotopes. The relative intensity of these peaks is expected to be in a ratio of approximately 1:2:1. youtube.com For C₅H₄Br₂O, the expected m/z values would be around 238, 240, and 242.

Fragmentation Pattern: Electron ionization (EI) would likely cause the molecular ion to fragment. Key fragmentation pathways would involve the cleavage of the carbon-bromine bonds, which are the weakest bonds in the molecule. docbrown.info

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| m/z Value (approx.) | Ion Fragment | Description |

| 238, 240, 242 | [C₅H₄Br₂O]⁺ | Molecular ion cluster (M, M+2, M+4) |

| 159, 161 | [C₅H₄BrO]⁺ | Loss of a bromine radical (•Br) |

| 159, 161 | [M - CH₂Br]⁺ | Loss of the bromomethyl group |

| 79, 81 | [Br]⁺ | Bromine ion |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. docbrown.info The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the furan ring and the carbon-bromine bonds. Studies on 2,5-disubstituted furans provide a basis for assigning these characteristic frequencies. rsc.orgresearchgate.net

Interactive Data Table: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3150 | C-H stretch | Furan ring |

| 1550-1600 | C=C stretch | Furan ring |

| 1020-1225 | C-O-C stretch | Furan ring ether linkage |

| 750-800 | =C-H bend (out-of-plane) | 2,5-disubstituted furan |

| 600-700 | C-Br stretch | Bromoalkane (-CH₂Br) |

| 500-600 | C-Br stretch | Bromo-aromatic (furan-Br) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off the ordered atomic planes of a crystal, a diffraction pattern is generated, which can be mathematically transformed into a map of electron density, revealing the exact positions of atoms and the bond lengths and angles between them. acs.orgchemrxiv.org

This technique is the gold standard for absolute structure determination. However, it is contingent on the ability to grow a single, high-quality crystal of the compound. Reports describe this compound as an oil, which would preclude analysis by this method unless a solid derivative could be prepared. americanelements.comamericanelements.com For other solid brominated furan compounds that do form crystals, X-ray crystallography provides unambiguous proof of structure and can reveal details about intermolecular interactions, such as halogen bonding, in the solid state. chemrxiv.org

Vi. Computational and Theoretical Investigations of Brominated Furan Derivatives

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of brominated furan (B31954) derivatives. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the most stable geometric arrangement of atoms (geometry optimization) and the distribution of electrons within the molecule.

Table 1: Representative Calculated Thermodynamic Properties for Furan Derivatives This table illustrates typical data obtained from quantum chemical calculations. Specific values for 2-Bromo-5-(bromomethyl)furan would require dedicated computational studies.

| Compound | Method | Enthalpy of Formation (kcal/mol) | Dipole Moment (Debye) |

| Furan | G4 Theory | -9.261 | 0.71 |

| 2-Bromofuran (B1272941) | DFT (B3LYP/6-311+G) | 0.00 (Relative Energy) | 1.35 |

| 3-Bromofuran | DFT (B3LYP/6-311+G) | +2.54 (Relative Energy) | 0.89 |

| This compound | DFT (Predicted) | N/A | N/A |

Molecular Orbital Analysis and Reactivity Prediction

Molecular Orbital (MO) theory is a cornerstone for predicting chemical reactivity. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.

For brominated furan derivatives, the locations of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack. In many furan systems, the HOMO is distributed across the carbon atoms of the ring, indicating these are the primary sites for electrophilic attack. The introduction of a bromine atom can alter the energy levels and spatial distribution of these orbitals. ic.ac.uk Computational analysis allows for the visualization of these orbitals and the calculation of their energies, providing a quantitative basis for predicting how a molecule like this compound will react with other chemical species. ic.ac.uksapub.org

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors This table presents typical reactivity descriptors derived from molecular orbital calculations. A smaller HOMO-LUMO gap suggests higher reactivity.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Furan | -6.88 | 1.95 | 8.83 |

| 2-Bromofuran | -7.05 | 0.85 | 7.90 |

| 2-Bromo-5-methylfuran (B145496) | -6.92 | 0.91 | 7.83 |

| This compound | N/A (Predicted lower) | N/A (Predicted lower) | N/A (Predicted smaller) |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states. nih.gov The transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction rate. nih.gov

For reactions involving brominated furans, such as nucleophilic substitution at the bromomethyl group or Suzuki coupling at the bromo-substituted ring position, theoretical modeling can provide a detailed, atomic-level picture of the process. nih.gov Calculations can determine the activation energy (the energy difference between the reactants and the transition state), which is directly related to how fast the reaction will proceed. nih.gov These models can also help explain regioselectivity, for instance, why a reaction occurs at one position on the furan ring over another. researchgate.net

Spectroscopic Property Prediction through Computational Methods

Theoretical methods can accurately predict various spectroscopic properties of molecules, which is crucial for their identification and characterization. mdpi.com By calculating the vibrational frequencies of a molecule, one can generate theoretical Infrared (IR) and Raman spectra. Similarly, by calculating the magnetic shielding of atomic nuclei, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted.

For a molecule like this compound, computational spectroscopy can aid in the interpretation of experimental data. For example, DFT calculations can predict the ¹H NMR chemical shifts for the furan ring protons and the methylene (B1212753) protons of the bromomethyl group, as well as the ¹³C NMR shifts for all carbon atoms. mdpi.com These predicted spectra can be compared with experimental results to confirm the molecular structure. Discrepancies between calculated and experimental values can often be attributed to solvent effects or intermolecular interactions, which can also be incorporated into more advanced computational models. mdpi.com

Theoretical Predictions of Nonlinear Optical Properties

Molecules with extensive π-conjugated systems and significant charge separation can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. nih.gov Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the NLO response of organic molecules. jlu.edu.cnjmcs.org.mx The key parameters are the polarizability (α) and the first and second hyperpolarizabilities (β and γ).

Furan and its derivatives, as π-electron systems, are candidates for NLO materials. researchgate.net Theoretical studies on related heterocyclic compounds have shown that the introduction of electron-donating and electron-accepting groups can significantly enhance NLO properties. nih.govnih.gov For brominated furans, computational screening can predict their potential as NLO materials by calculating their hyperpolarizabilities. These calculations help in designing new molecules with optimized NLO responses for specific technological applications. jmcs.org.mx The results can guide synthetic chemists to target the most promising candidates for laboratory investigation. nih.gov

Vii. Future Directions and Emerging Research Trends

Development of More Atom-Economical and Environmentally Benign Synthetic Routes

The pursuit of green chemistry principles is driving research towards more efficient and sustainable methods for synthesizing 2-Bromo-5-(bromomethyl)furan and its derivatives. Current synthetic strategies, while effective, may involve harsh reagents, multiple steps, and the generation of significant waste. Future efforts are likely to focus on the following areas:

Catalytic Bromination: Moving away from stoichiometric brominating agents like N-bromosuccinimide (NBS) towards catalytic systems is a key goal. This could involve the use of bromide salts with a recyclable oxidant or electrocatalytic methods, which would minimize the formation of stoichiometric byproducts.

Bio-based Feedstocks: The synthesis of furan (B31954) derivatives from renewable biomass sources, such as fructose (B13574), is a growing area of interest. researchgate.net Developing synthetic pathways that convert biomass-derived furfurals into this compound would represent a significant advancement in sustainable chemical production.

Flow Chemistry: Continuous-flow reactors offer enhanced control over reaction parameters, improved safety, and potential for facile scaling-up. rsc.org Microflow syntheses have been shown to be effective in the rapid generation of highly reactive halomethylfurans, minimizing undesired side reactions. rsc.org Applying this technology to the synthesis of this compound could lead to higher yields and purity.

| Synthetic Strategy | Key Advantages | Potential Application for this compound |

| One-Pot Synthesis | Increased efficiency, reduced waste, lower solvent consumption. | Direct conversion of a furan precursor to the target molecule in a single step. |

| Catalytic Bromination | Higher atom economy, reduced use of hazardous reagents. | Use of a catalyst to facilitate the selective bromination of a furan substrate. |

| Bio-based Feedstocks | Use of renewable resources, reduced reliance on fossil fuels. | Synthesis from biomass-derived furfural (B47365) or 5-(hydroxymethyl)furfural. |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability. | Continuous and efficient production with minimized byproduct formation. |

Exploration of Novel Reactivity Pathways for Expanding Synthetic Utility

The dual reactivity of this compound, stemming from the distinct electronic nature of the C-Br bonds at the furan ring and the methyl group, offers a rich landscape for chemical exploration. Future research will likely focus on unlocking new reactivity patterns to broaden its synthetic applications.

Regioselective Cross-Coupling Reactions: The differential reactivity of the two bromine atoms allows for selective functionalization. The aryl bromide is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, nih.govresearchgate.net Sonogashira, nih.govresearchgate.net and Heck couplings, while the benzyl (B1604629) bromide is more susceptible to nucleophilic substitution. Research into optimizing conditions for highly regioselective couplings will be crucial for its use in the synthesis of complex molecules.

Domino and Cascade Reactions: Designing novel domino or cascade reactions initiated by the selective reaction at one of the bromine sites could provide rapid access to complex heterocyclic systems. For instance, an initial Suzuki coupling at the 2-position could be followed by an intramolecular cyclization involving the bromomethyl group.

Cycloaddition Reactions: The furan ring can participate in various cycloaddition reactions, such as Diels-Alder reactions. researchgate.net Investigating the influence of the bromo and bromomethyl substituents on the dienophilic or dienic character of the furan ring could lead to the synthesis of novel polycyclic architectures.

"Halogen Dance" Reactions: The "halogen dance" is a base-catalyzed isomerization reaction that can reposition a halogen atom on an aromatic ring. researchgate.net Exploring the potential for such rearrangements with this compound could provide access to novel isomers with different reactivity profiles.

Integration into Catalytic Cycles and Catalytic Applications

While this compound is primarily viewed as a synthetic building block, its structure suggests potential for integration into catalytic systems.

Precursor to Furan-Based Ligands: The bromomethyl group can be readily converted into a variety of coordinating functionalities, such as phosphines, amines, or N-heterocyclic carbenes. The resulting furan-based ligands could be used in transition metal catalysis, potentially influencing the catalytic activity and selectivity due to the electronic properties of the furan ring.

Organocatalyst Development: The furan moiety itself can act as a hydrogen bond acceptor or participate in other non-covalent interactions. Derivatization of this compound could lead to the development of novel organocatalysts for various organic transformations.

Metal-Organic Frameworks (MOFs): The difunctional nature of this compound makes it a potential candidate for the synthesis of novel linkers for MOFs. The furan ring and the functional groups derived from the bromine atoms could coordinate to metal centers, leading to porous materials with potential applications in gas storage, separation, and catalysis.

Advanced Applications in Complex Molecular Architecture and Functional Materials

The unique combination of a furan core with two reactive bromine handles makes this compound an attractive starting material for the construction of complex molecules and functional materials.

Synthesis of Natural Products and Bioactive Molecules: The furan motif is present in a wide range of natural products with interesting biological activities. ijabbr.com this compound can serve as a versatile precursor for the synthesis of these complex targets and their analogues for structure-activity relationship studies. mdpi.comnih.gov

Macrocycle Synthesis: The rigid furan core and the divergent reactive sites make this compound an ideal building block for the synthesis of macrocycles. researchgate.netdigitellinc.com These macrocyclic structures could have applications in host-guest chemistry, molecular recognition, and as precursors to novel conjugated systems. nih.gov

Organic Electronic Materials: 2,5-Disubstituted furans are known to be components of organic electronic materials. acs.org The ability to introduce different substituents at the 2- and 5-positions of the furan ring through reactions of this compound allows for the tuning of the electronic and photophysical properties of the resulting materials. This could lead to the development of new organic semiconductors, light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

| Application Area | Role of this compound | Potential Outcomes |

| Natural Product Synthesis | Versatile building block for constructing complex molecular skeletons. | Access to novel bioactive compounds and their analogues. |

| Macrocycle Synthesis | Rigid scaffold with divergent functional groups for cyclization. | New host-guest systems and precursors to conjugated macrocycles. |

| Organic Electronics | Precursor to 2,5-disubstituted furans for conjugated polymers. | Development of new materials for OLEDs, OPVs, and organic semiconductors. |

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-5-(bromomethyl)furan in academic laboratory settings?

- Methodological Answer : A solvent-free domino reaction protocol utilizing Rhodium(II) acetate [Rh₂(OAc)₄] catalysis and PhI(OAc)₂ as an oxidant is effective for synthesizing bromomethyl-substituted furans. This method avoids hazardous solvents and achieves good yields by generating carbenoid intermediates from cyclic 1,3-diketones, followed by reaction with propargyl bromide . Alternative patented procedures involve nucleophilic substitution or cross-coupling reactions, as demonstrated in the synthesis of related furan derivatives .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to identify bromine and methyl substitution patterns, particularly focusing on coupling constants for regiochemical confirmation. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) ensures purity assessment. For example, Furvina, a structurally related brominated nitrovinylfuran, was validated using >99.8% purity via these techniques .

Intermediate Research Questions

Q. What are the key applications of this compound in medicinal chemistry or antimicrobial research?

- Methodological Answer : Brominated furans serve as precursors for antimicrobial agents. For instance, Furvina (2-bromo-5-(2-bromo-2-nitrovinyl)-furan) inhibits bacterial translation initiation by targeting the 30S ribosomal subunit. Researchers can functionalize the bromomethyl group via nucleophilic substitution to introduce pharmacophores (e.g., nitrovinyl groups) while maintaining the furan core’s bioactivity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound at 0–6°C in airtight, light-resistant containers to prevent decomposition. Brominated furans are prone to thermal degradation, releasing toxic bromine vapors (Br⁻) and nitrogen oxides (NOₓ) upon heating. Always use inert atmospheres (e.g., N₂) during reactions to minimize oxidative side reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling reactions involving this compound be addressed?

- Methodological Answer : Optimize Suzuki-Miyaura cross-coupling by selecting aryl boronic acids with electron-donating groups to enhance reactivity at the bromine-substituted position. Use Pd-based catalysts (e.g., Pd(PPh₃)₄) and polar aprotic solvents (e.g., DMF) at 80–100°C. For example, regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes achieved >80% yield under these conditions .

Q. What toxicological data must be considered when working with this compound?

- Methodological Answer : Mutagenicity studies indicate a safety profile requiring stringent handling. Ames tests show mutagenic activity at 800 ng/plate, and intraperitoneal doses >20 mg/kg in mice induce toxicity. Always conduct reactions in fume hoods with personal protective equipment (PPE) and implement waste segregation protocols for brominated byproducts .

Q. How can analytical methods like GC-MS be optimized for detecting trace impurities in this compound?

- Methodological Answer : Dynamic headspace-GC-MS outperforms static methods by increasing sensitivity 30-fold. For example, furan detection limits improved using a 15-minute dynamic extraction at 80°C with Tenax® TA adsorbent. Calibrate using internal standards (e.g., deuterated furan) to quantify low-concentration degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.